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Beta-defensin 1 antimicrobial peptide

Mucosal innate immunity Epithelial host defense Transcriptional regulation

Human Beta-Defensin 1 (hBD-1; DEFB1) is a 36–47 amino acid, cationic antimicrobial peptide of the β-defensin family, stabilized by three invariant disulfide bonds. Unlike other human β-defensins, hBD-1 is constitutively expressed by epithelial cells lining the respiratory, gastrointestinal, and urogenital tracts, serving as a constant baseline innate immune effector at mucosal surfaces.

Molecular Formula
Molecular Weight
Cat. No. B1578096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-defensin 1 antimicrobial peptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Defensin 1 (hBD-1) Antimicrobial Peptide: Procurement-Relevant Functional Profile


Human Beta-Defensin 1 (hBD-1; DEFB1) is a 36–47 amino acid, cationic antimicrobial peptide of the β-defensin family, stabilized by three invariant disulfide bonds [1]. Unlike other human β-defensins, hBD-1 is constitutively expressed by epithelial cells lining the respiratory, gastrointestinal, and urogenital tracts, serving as a constant baseline innate immune effector at mucosal surfaces [1][2]. It exerts broad-spectrum microbicidal activity against Gram-negative and Gram-positive bacteria, fungi, and enveloped viruses, and also functions as a ligand for the CCR6 chemokine receptor, linking innate to adaptive immunity [2].

Expression context Constitutive mucosal epithelial expression — inflammation-independent baseline for innate immunity studies
Antimicrobial screening Broad-spectrum activity against Gram-negative, Gram-positive bacteria, fungi, and enveloped viruses
Immunomodulation research CCR6 ligand linking innate-to-adaptive immunity via dendritic and memory T cell chemotaxis
Genomic reference DEFB1 not subject to copy-number variation — genomically stable reference peptide

Why Beta-Defensin 1 Cannot Be Substituted by In-Class Analogs: Evidence-Based Rationale for hBD-1 Procurement


Human beta-defensins 1–4 share a conserved cysteine framework and overall fold, yet they are not functionally interchangeable [1]. hBD-1 is unique among the four in being constitutively expressed, whereas hBD-2, hBD-3, and hBD-4 are transcriptionally induced by microbial products or proinflammatory cytokines [1][2]. Antimicrobial potency differs by an order of magnitude between family members, and salt-sensitivity profiles are divergent: hBD-1 and hBD-2 lose activity at physiological NaCl concentrations that hBD-3 withstands [1][3]. Chemotactic receptor selectivity further distinguishes each peptide—hBD-2 chemoattracts TNF-α-primed neutrophils whereas hBD-1 does not [4]. Finally, the genes encoding hBD-2 and hBD-3 exhibit extensive copy-number variation (2–12 copies per diploid genome) that correlates with mRNA expression levels, while DEFB1 is genomically stable [5]. These multidimensional differences mean that substituting one beta-defensin for another without accounting for the specific experimental context can produce irreproducible or misleading results.

Dimension
hBD-1 (this product)
hBD-2 / hBD-3 may differ
Expression regulation
Constitutively expressed; no induction by IL-1β or H. pylori
Transcriptionally induced by microbial products and proinflammatory cytokines — may confound baseline readouts
Salt sensitivity
Activity sharply reduced at 50 mM NaCl
hBD-3 retains activity at 150–200 mM NaCl — salt-response profile may not transfer
Neutrophil chemotaxis
No chemoattraction of TNF-α-primed neutrophils
hBD-2 recruits TNF-α-primed neutrophils via CCR6 — immunomodulatory endpoint context may differ
Genomic stability
Single-copy gene; no extensive CNV reported
DEFB4/DEFB103 exhibit 2–12 copy polymorphism; mRNA levels correlate with gene dosage — expression reproducibility may shift

Quantitative Differentiation Evidence: Beta-Defensin 1 vs Closest Analogs — Head-to-Head and Cross-Study Comparisons


Expression Regulation: Constitutive hBD-1 vs Inflammation-Inducible hBD-2 — Quantitative mRNA Differential

hBD-1 mRNA is constitutively expressed in airway epithelia and does not increase upon IL-1β stimulation, whereas hBD-2 mRNA is induced 10-fold from baseline at 36 h post-IL-1β treatment [1]. In gastric epithelial cells, hBD-1 is constitutively expressed both in vitro and in vivo; hBD-2 expression is regulated and increases in response to H. pylori infection or interleukin-1 [2]. Correspondingly, hBD-1 peptide is detectable in bronchoalveolar lavage fluid from normal healthy volunteers (up to 2 ng/ml), while hBD-2 peptide is absent in normals and detected only in patients with cystic fibrosis or inflammatory lung disease (0.1–100 ng/ml range) [1].

Expression regulation
Class-level
hBD-2 mRNA induced ≥10-fold by IL-1β; hBD-1 mRNA unchanged. hBD-1 peptide detectable in healthy BAL fluid (≤2 ng/ml); hBD-2 absent in normals.
Supports inflammation-independent baseline studies
Ribonuclease protection assay; airway and gastric epithelial models
Mucosal innate immunity Epithelial host defense Transcriptional regulation

Antimicrobial Potency: hBD-2 Is ~10-Fold More Potent Than hBD-1 Against Gram-Negative Bacteria

In a direct head-to-head comparison using recombinant peptides, hBD-2 was approximately 10-fold more potent than hBD-1 in killing Escherichia coli DH5α, as measured by a quantitative luminescence viability assay [1]. Against Pseudomonas aeruginosa PAO1, the dose required to kill 50% of bacteria (LD50) was ~100 ng/ml for hBD-2 versus ~1 μg/ml for hBD-1, confirming a ~10-fold potency differential [1]. In a separate study using broth microdilution, the MIC of hBD-1 against P. aeruginosa, E. coli, and Enterococcus faecalis was 12.5 μM [2]. Against clinical Staphylococcus aureus isolates, hBD-1 exhibited a median MIC of 8 mg/L (IQR 4–8 mg/L), which was 2-fold higher (less potent) than the alpha-defensin HNP-1 (MIC 4 mg/L, IQR 2–8 mg/L) and 8-fold higher than hBD-3 (MIC 1 mg/L, IQR 0.5–4 mg/L) [3].

Antimicrobial potency
Head-to-head
LD50 ~1 μg/ml (hBD-1) vs ~100 ng/ml (hBD-2) against P. aeruginosa PAO1
Reported ~10-fold potency differential; supports antimicrobial screening comparator context
CFU assay; recombinant peptides; 4 h incubation; MIC 12.5 μM against P. aeruginosa by broth microdilution also reported
Antimicrobial susceptibility testing Minimum inhibitory concentration Bactericidal kinetics

Salt Sensitivity Profile: hBD-1 Loses Activity at 50 mM NaCl Whereas hBD-3 Retains Activity to 200 mM NaCl

At a peptide concentration of 2.5 μM, the antibacterial activity of hBD-1 against P. aeruginosa was strongly inhibited at an NaCl concentration as low as 50 mM (paired t-test vs 0 mM NaCl, P < 0.001) [1]. In contrast, the activity of hBD-3 against P. aeruginosa was not inhibited by 50 mM NaCl and was only slightly, albeit significantly, inhibited at 100 mM NaCl (P < 0.01); at 12.5 μM peptide concentration, hBD-3 was significantly inhibited only at 200 mM NaCl (P < 0.001) [1]. Earlier data using recombinant hBD-1 against E. coli showed that at 1.2 μg/ml, half of the killing activity was lost at ~20 mM NaCl; increasing the peptide concentration 10-fold to 12 μg/ml shifted the half-inhibition point to ~50 mM NaCl, but full activity was never restored at physiological salt concentrations [2].

Salt sensitivity
Head-to-head
hBD-1 activity strongly inhibited at 50 mM NaCl (P < 0.001); hBD-3 significantly inhibited only at 200 mM NaCl at 12.5 μM.
Supports salt-sensitivity profiling and CF research context
Broth microdilution; P. aeruginosa, E. coli, E. faecalis; 0–200 mM NaCl range tested
Cystic fibrosis Airway surface liquid Salt-resistant antimicrobial peptides

Chemotactic Selectivity: hBD-1 Recruits Dendritic Cells and Memory T Cells but Does Not Chemoattract TNF-α-Primed Neutrophils

Both hBD-1 and hBD-2 bind the chemokine receptor CCR6 and are chemotactic for immature dendritic cells and memory T cells, linking innate to adaptive immunity [1]. However, a key selectivity difference was demonstrated by Niyonsaba et al.: hBD-2, but not hBD-1, specifically chemoattracts human neutrophils pre-treated with tumour necrosis factor-α (TNF-α) [2]. Additionally, anti-CCR6 antibody nearly completely suppressed hBD-2-induced neutrophil migration, indicating that hBD-2 utilizes CCR6 as a functional receptor on neutrophils under inflammatory conditions, whereas hBD-1 does not [2]. In quantitative chemotaxis assays at 1.25 μM peptide and 100 mM NaCl, hBD-1 chemoattracted 13.5 ± 3.4% of neutrophils and 12.5 ± 2.8% of monocytes; hBD-3 under identical conditions chemoattracted 8.7 ± 2.6% of neutrophils but 24.3 ± 3.1% of monocytes [3].

Chemotactic selectivity
Head-to-head
hBD-1 does not chemoattract TNF-α-primed neutrophils; hBD-2 does (anti-CCR6 suppressible). Both recruit dendritic and memory T cells via CCR6.
Supports neutrophil-independent adaptive immunity assays
In vitro chemotaxis assay; 0.1–1.25 μM peptide; CCR6-transfected cell models
Chemokine receptor CCR6 Dendritic cell trafficking Adaptive immunity

Genomic Copy Number Stability: DEFB1 Not Subject to CNV; DEFB4 and DEFB103 Exhibit 2–12 Copy Polymorphism

The genes encoding hBD-2 (DEFB4), hBD-3 (DEFB103A), and hBD-4 (DEFB104) reside within a ≥240 kb repeat unit at chromosome 8p23.1 that exhibits extensive copy number variation (CNV), with individuals carrying 2–12 copies per diploid genome and individual chromosomes carrying 1–8 copies [1]. Critically, DEFB4 mRNA transcript levels show a significant positive correlation with genomic copy number, meaning individuals with higher DEFB4 copy numbers express more hBD-2 [1]. In contrast, DEFB1 (encoding hBD-1) is located outside this CNV repeat unit at 8p23.1 and is not subject to similar copy number variation [1][2]. Consistent with this, hBD-1 is constitutively expressed at relatively stable levels across diverse epithelial tissues in healthy individuals [2].

Genomic CNV stability
Class-level
DEFB1: single-copy gene, no extensive CNV. DEFB4/DEFB103A: 2–12 copies per diploid genome; mRNA levels correlate with copy number (6-fold range).
Supports genomically stable reference peptide selection
MAPH and FISH on genomic DNA; RT-PCR transcript quantification
Pharmacogenomics Expression reproducibility Genetic biomarker

Optimal Procurement Scenarios for Beta-Defensin 1: Where Its Differentiated Profile Delivers Maximum Scientific Value


Cystic Fibrosis Pathogenesis Research: Salt-Sensitive Defensin Control Peptide

hBD-1 is the archetypal salt-sensitive human beta-defensin whose antibacterial activity is sharply attenuated at NaCl concentrations mimicking the elevated airway surface liquid salinity postulated in cystic fibrosis (CF) [1][2]. Its well-characterized salt inhibition curve—half-maximal killing lost at ~20–50 mM NaCl depending on peptide concentration—makes it an essential reference compound for experiments investigating the link between defective CFTR-mediated ion transport and impaired mucosal innate defense [1]. hBD-1 serves as the baseline comparator against which salt-resistant defensins, engineered analogs, or pharmacological correctors of CFTR function are benchmarked [2].

Baseline Mucosal Innate Immunity Models Requiring Inflammation-Independent Readouts

Because hBD-1 is constitutively expressed and not upregulated by IL-1β, H. pylori, or other inflammatory stimuli, it is the only human beta-defensin suitable for establishing the non-inflamed, tonic antimicrobial baseline in in vitro epithelial culture systems [1][3]. This is critical for studies where the introduction of a proinflammatory stimulus (required to induce hBD-2 or hBD-3 expression) would itself confound the experimental endpoint. hBD-1 peptide can be exogenously applied or its constitutive expression used as a normalizing control for epithelial differentiation status [1].

Defensin Engineering and Salt-Resistance Screening Programs

hBD-1's defined salt-sensitivity profile and moderate antimicrobial potency make it the preferred wild-type scaffold and negative-control peptide for screening salt-resistant defensin analogs [2][4]. Multiple chimeric and mutant defensin engineering studies have used hBD-1 as the parental sequence for rational design, with successful analogs (e.g., 3NI) demonstrating >5-fold improvement in antibacterial activity at 200 mM NaCl over wild-type hBD-1 [4]. Procurement of high-purity recombinant hBD-1 is essential for establishing quantitative structure-activity-relationship (QSAR) baselines in these programs.

Dendritic Cell and Adaptive Immunity Research: CCR6-Mediated Chemotaxis Without Neutrophil Interference

hBD-1 chemoattracts immature dendritic cells and memory T cells via CCR6 but, critically, does not recruit TNF-α-primed neutrophils—a property unique among the three major beta-defensins [5][6]. This makes hBD-1 the reagent of choice for ex vivo or in vitro dendritic cell migration assays where neutrophil contamination would confound readouts of adaptive immune cell trafficking. Its selective CCR6 agonism also positions hBD-1 as a tool compound for dissecting CCR6 signaling pathways distinct from those activated by the CCR6 ligand CCL20/MIP-3α [5].

Application
Selection Property
Validation Focus
Cystic fibrosis pathogenesis research
Salt-sensitivity profiling
Airway surface liquid antimicrobial activity at varying NaCl
Mucosal innate immunity baseline models
Constitutive expression profile
Inflammation-independent antimicrobial readout
Defensin analog screening programs
Salt-sensitive wild-type scaffold
Structure-activity-relationship baseline at physiological salt
Dendritic cell and adaptive immunity research
CCR6-mediated chemotaxis selectivity
Neutrophil-independent cell migration assay context
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